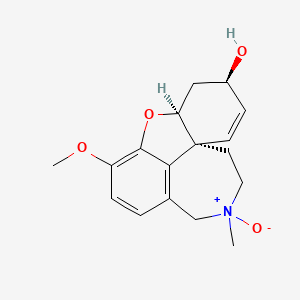

Galanthamin-N-Oxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Galanthamin-N-Oxid ist ein oxidiertes Derivat von Galanthamin, einem Alkaloid, das ursprünglich aus den Zwiebeln und Blüten von Pflanzen der Familie der Amaryllidaceae isoliert wurde, wie beispielsweise dem Schneeglöckchen (Galanthus nivalis). Galanthamin ist bekannt für seine Acetylcholinesterase-hemmende Aktivität, die es zu einer wertvollen Verbindung bei der Behandlung der Alzheimer-Krankheit gemacht hat. This compound behält einige dieser Eigenschaften bei und wurde auf seine potenziellen therapeutischen Anwendungen untersucht .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet typischerweise die Oxidation von Galanthamin. Eine gängige Methode ist die Verwendung von Wasserstoffperoxid in Gegenwart eines Katalysators, wie z. B. Natriumwolframat, unter milden Bedingungen. Die Reaktion verläuft reibungslos und liefert this compound als Hauptprodukt .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet der Prozess wahrscheinlich die großtechnische Oxidation von Galanthamin unter Verwendung ähnlicher Reagenzien und Bedingungen wie bei der Laborsynthese. Die Skalierbarkeit der Reaktion und die Verfügbarkeit von Galanthamin aus natürlichen Quellen oder synthetischen Wegen machen die industrielle Produktion möglich .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Oxidationsreaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Acetylcholinesterase-Aktivität und potenzielle neuroprotektive Eigenschaften.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen, insbesondere bei der Alzheimer-Krankheit.

5. Wirkmechanismus

Galanthamin-N-Oxid übt seine Wirkungen hauptsächlich durch die Hemmung der Acetylcholinesterase aus, einem Enzym, das für den Abbau von Acetylcholin im synaptischen Spalt verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound die Konzentration von Acetylcholin und verbessert so die cholinerge Neurotransmission. Dieser Mechanismus ähnelt dem von Galanthamin, obwohl die Potenz und Wirksamkeit von this compound unterschiedlich sein können .

Ähnliche Verbindungen:

Galanthamin: Die Stammverbindung, bekannt für ihre Acetylcholinesterase-hemmende Aktivität.

N-Demethylgalanthamin: Ein Derivat mit ähnlicher biologischer Aktivität.

O-Desmethylgalanthamin: Ein weiteres Derivat mit Acetylcholinesterase-hemmenden Eigenschaften.

Einzigartigkeit: this compound ist aufgrund seiner oxidierten Struktur einzigartig, die im Vergleich zu seiner Stammverbindung und anderen Derivaten möglicherweise unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleiht. Seine spezifischen Wechselwirkungen mit molekularen Zielstrukturen und Signalwegen können ebenfalls unterschiedlich sein, was es zu einer interessanten Verbindung für weitere Forschung macht .

Wirkmechanismus

Target of Action

Galanthamine N-Oxide primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . By inhibiting AChE, Galanthamine N-Oxide increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .

Mode of Action

Galanthamine N-Oxide acts as a reversible, competitive inhibitor of AChE . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The biochemical pathways affected by Galanthamine N-Oxide are primarily related to the cholinergic system . This enhances the functionality of various cognitions that acetylcholine is involved in, such as memory processing, reasoning, and thinking .

Pharmacokinetics

Galanthamine, from which Galanthamine N-Oxide is derived, is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals .

Result of Action

The primary result of Galanthamine N-Oxide’s action is the enhancement of cholinergic neuron function and signaling . This leads to increased acetylcholine neurotransmission, which can improve cognitive functions such as memory processing, reasoning, and thinking . It’s important to note that the therapeutic effects of galanthamine n-oxide may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Action Environment

The action, efficacy, and stability of Galanthamine N-Oxide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes (CYP2D6 and CYP3A4) could potentially affect the metabolism of Galanthamine N-Oxide . Additionally, factors such as age, sex, and body weight can affect the clearance of the drug .

Biochemische Analyse

Biochemical Properties

Galanthamine N-Oxide interacts with the enzyme acetylcholinesterase (AChE), inhibiting its activity . This interaction is significant as AChE is responsible for the breakdown of acetylcholine, a key neurotransmitter, in the synaptic cleft . By inhibiting AChE, Galanthamine N-Oxide increases acetylcholine neurotransmission .

Cellular Effects

Galanthamine N-Oxide has been observed to decrease cell death induced by cobalt chloride in SH-SY5Y neuroblastoma cells when used at a concentration of 6.25 µM . This suggests that Galanthamine N-Oxide can influence cell function and survival, potentially impacting cellular processes such as cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Galanthamine N-Oxide involves its binding interactions with biomolecules, specifically enzymes like acetylcholinesterase (AChE). As an inhibitor of AChE, Galanthamine N-Oxide prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neuron function and signaling .

Metabolic Pathways

Galanthamine N-Oxide is metabolized in the body through several pathways. The CYP2D6 enzyme promotes O-demethylation of the drug to form O-desmethyl-galantamine, and the CYP3A4-mediated pathway forms the galantamine-N-oxide . Other important metabolic pathways include N-demethylation, epimerization, and sulfate conjugation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Galanthamine N-Oxide typically involves the oxidation of galanthamine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, under mild conditions. The reaction proceeds smoothly, yielding Galanthamine N-Oxide as the primary product .

Industrial Production Methods: While specific industrial production methods for Galanthamine N-Oxide are not extensively documented, the process likely involves the large-scale oxidation of galanthamine using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of galanthamine from natural sources or synthetic routes make industrial production feasible .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Galanthamin-N-Oxid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung anderer oxidierter Derivate führen.

Reduktion: Reduktion von this compound kann es zurück zu Galanthamin umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am Stickstoffatom stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Natriumwolframat.

Reduktion: Natriumborhydrid, katalytische Hydrierung.

Substitution: Alkylhalogenide, unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Höher oxidierte Derivate.

Reduktion: Galanthamin.

Substitution: N-substituierte Galanthamin-Derivate.

Vergleich Mit ähnlichen Verbindungen

Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.

N-Demethylgalanthamine: A derivative with similar biological activity.

O-Desmethylgalanthamine: Another derivative with acetylcholinesterase inhibitory properties.

Uniqueness: Galanthamine N-Oxide is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. Its specific interactions with molecular targets and pathways may also differ, making it a compound of interest for further research .

Eigenschaften

CAS-Nummer |

134332-50-6 |

|---|---|

Molekularformel |

C17H21NO4 |

Molekulargewicht |

303.35 g/mol |

IUPAC-Name |

(1S,4R,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |

InChI |

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18+/m0/s1 |

InChI-Schlüssel |

LROQBKNDGTWXET-CSBKYJRVSA-N |

SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

Isomerische SMILES |

C[N@+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

Kanonische SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

Aussehen |

White to Off-White Solid |

melting_point |

113-118°C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(4aS,6R,8aS,11R)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-Oxide; Nivalin-oxide; Galanthamine 10-Oxide; Galanthamine β-N-oxide |

Herkunft des Produkts |

United States |

Q1: What is the relationship between Galanthamine and Galanthamine N-Oxide in terms of acetylcholinesterase inhibition?

A1: Research indicates that Galanthamine N-Oxide exhibits a weaker inhibitory effect on acetylcholinesterase compared to Galanthamine. In a study on Zephyranthes concolor [], Galanthamine N-Oxide showed an IC50 of 2.6 × 10⁻⁵ M against electric eel acetylcholinesterase, while Galanthamine demonstrated a five-fold higher potency. This suggests that the N-oxidation of Galanthamine reduces its ability to inhibit this enzyme.

Q2: Has Galanthamine N-Oxide been identified in any specific plant species?

A2: Yes, Galanthamine N-Oxide has been identified in several Amaryllidaceae species. Studies have reported its presence in Zephyranthes concolor [], Lycoris radiata [], and as a degradation product of Galanthamine hydrobromide []. This suggests that the compound might be a naturally occurring alkaloid within this plant family.

Q3: Are there any known degradation pathways for Galanthamine that involve Galanthamine N-Oxide?

A3: Yes, research has identified Galanthamine N-Oxide as a degradation product of Galanthamine hydrobromide []. This degradation was observed when the drug was subjected to oxidative stress using hydrogen peroxide. The study suggests that oxidative conditions can lead to the formation of Galanthamine N-Oxide from Galanthamine hydrobromide.

Q4: What analytical techniques are commonly employed to identify and characterize Galanthamine N-Oxide?

A4: Several analytical techniques are used to identify and characterize Galanthamine N-Oxide. Studies employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ], High-Performance Liquid Chromatography (HPLC) [], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Mass Spectrometry (MS) []. These techniques help in separating, identifying, and characterizing the structure of Galanthamine N-Oxide in plant extracts or reaction mixtures.

Q5: Are there any ongoing research efforts focusing on the development of Galanthamine N-Oxide for therapeutic applications?

A5: Based on the provided research papers, there is no mention of specific ongoing research efforts directly focused on developing Galanthamine N-Oxide for therapeutic applications. While its parent compound, Galanthamine, is known for its acetylcholinesterase inhibitory activity and use in Alzheimer's disease treatment, Galanthamine N-Oxide exhibits weaker potency in this regard []. Further research is needed to explore its potential therapeutic benefits and address limitations before it can be considered for drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)